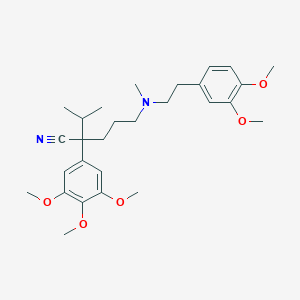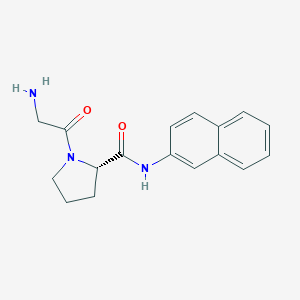
2-Isopropyl-1H-indole
Overview
Description
2-Isopropyl-1H-indole is a chemical compound with the molecular formula C11H13N . It is a derivative of indole, a heterocyclic compound that is significant in both natural and synthetic chemistry .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. One approach involves starting from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Another method involves the use of aryl Grignard reagents and tert-butyl azodicarboxylate .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-1H-indole consists of an indole ring with an isopropyl group attached at the 2-position . The indole ring system is one of the most abundant and important heterocycles in nature .Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reductive cyclization, a modified Fischer indole reaction, late-stage oxidative lactonization, and intramolecular cyclization .Scientific Research Applications
Antiviral Applications
2-Isopropyl-1H-indole derivatives have been studied for their antiviral properties. For instance, compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate have shown inhibitory activity against influenza A, with promising selectivity index values against CoxB3 virus . This suggests potential for these compounds in the development of new antiviral drugs.
Anti-inflammatory and Anticancer Activities
The indole nucleus is a common structure found in many synthetic drug molecules due to its high affinity to multiple receptors. Indole derivatives, including those with the 2-isopropyl substitution, have been explored for their anti-inflammatory and anticancer activities. These compounds could be key in developing treatments for various inflammatory and cancer-related conditions .
Antioxidant Properties
Indole derivatives are also known for their antioxidant activities. The presence of the indole nucleus contributes to the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases. Research into 2-Isopropyl-1H-indole could lead to new antioxidants with potential therapeutic applications .
Antimicrobial and Antitubercular Effects
The antimicrobial and antitubercular activities of indole derivatives make them candidates for addressing bacterial infections, including drug-resistant strains. The structural versatility of 2-Isopropyl-1H-indole allows for the synthesis of various scaffolds that can be screened for these pharmacological activities .
Antidiabetic and Antimalarial Uses
Indole derivatives have been investigated for their antidiabetic and antimalarial effects. The modification of the indole structure, such as the addition of an isopropyl group, can enhance the biological activity and specificity of these compounds, potentially leading to new treatments for diabetes and malaria .
Synthesis of Heterocyclic Frameworks
2-Isopropyl-1H-indole serves as a versatile building block in cycloaddition reactions, which are key in synthesizing diverse heterocyclic frameworks. These reactions are atom-economical and considered green, aligning with sustainable chemistry practices. The compound’s role in constructing complex and biologically relevant heterocycles is of significant interest in pharmaceutical research .
Safety and Hazards
While specific safety and hazard information for 2-Isopropyl-1H-indole is not available, general safety measures for handling indole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
2-Isopropyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of 2-Isopropyl-1H-indole involves its interaction with these targets, leading to changes in cellular processes. The indole nucleus in the compound binds to the receptors, triggering a series of biochemical reactions . .
Biochemical Pathways
Indole derivatives, including 2-Isopropyl-1H-indole, affect various biochemical pathways. For instance, they can influence the degradation of tryptophan in higher plants, leading to the production of indole-3-acetic acid, a plant hormone . They can also impact the synthesis of various natural compounds that contain indole as a parent nucleus . .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, which suggest they may have favorable adme properties
Result of Action
The result of 2-Isopropyl-1H-indole’s action at the molecular and cellular level is likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include antiviral, anti-inflammatory, and anticancer activities, among others . .
properties
IUPAC Name |
2-propan-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRLHGSAMGVDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170395 | |
| Record name | 2-Isopropyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-1H-indole | |
CAS RN |
17790-93-1 | |
| Record name | 2-(1-Methylethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17790-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017790931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)










